molecular formula C16H19F3N6 B2371802 N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 2097921-09-8

N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B2371802
CAS No.: 2097921-09-8
M. Wt: 352.365
InChI Key: NCLSHOVDISLITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine features a fused bicyclic [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 6 and a methylene-linked tetrahydroquinazolin-4-amine moiety. Its structure combines electron-deficient heterocycles (triazolo-pyridine and quinazoline) with a trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity .

Properties

IUPAC Name

N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6/c17-16(18,19)10-5-6-13-23-24-14(25(13)8-10)7-20-15-11-3-1-2-4-12(11)21-9-22-15/h9-10H,1-8H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLSHOVDISLITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)NCC3=NN=C4N3CC(CC4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H21F3N4
  • Molecular Weight : 302 Da
  • LogP : 1.82
  • Polar Surface Area : 43 Ų
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 3

The compound features a trifluoromethyl group and a triazole moiety that are often associated with increased biological activity due to their ability to interact with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle. By inhibiting CDK2 activity, the compound can disrupt cellular proliferation and growth, making it a candidate for cancer therapy .

In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5CDK2 inhibition
MCF-715.0Apoptosis induction
A54910.0Cell cycle arrest

These findings suggest that the compound could be developed further for therapeutic use in oncology.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

These results highlight the potential of this compound as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Case Studies and Research Findings

  • Synthesis and Derivatization :
    The synthesis of this compound has been explored using eco-friendly methods that enhance yield and reduce environmental impact. Recent studies have focused on modifying the triazole ring to improve its biological profile .
  • In Silico Studies :
    Computational modeling has predicted favorable pharmacokinetic properties for this compound. These studies suggest that it possesses good absorption and distribution characteristics within biological systems .
  • Comparative Analysis with Analogues :
    The biological activities of this compound were compared with structurally similar compounds to assess its efficacy:
    Compound Name Biological Activity
    5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-methylthiazoleAnticancer activity
    7-(trifluoromethyl)-5-methoxy-[1,2,4]-triazolo[4,3-a]-pyridineAntimicrobial properties
    This comparative analysis underscores the unique structural features of N-{[6-(trifluoromethyl)-5H,...} that may enhance its selectivity and potency against specific biological targets compared to its analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocyclic Structures

The target compound’s [1,2,4]triazolo[4,3-a]pyridine core distinguishes it from related compounds:

  • Triazolo[4,3-b]pyridazines (e.g., compounds 3 , 9 , 23 in ): These feature a pyridazine ring fused to a triazole. The pyridazine’s electron-deficient nature may reduce basicity compared to the target’s pyridine-based core .
  • Tetrazolo[1,5-c]quinazolin-5(6H)-ones (): The tetrazole ring introduces acidic NH groups, contrasting with the triazole’s stability .

Substituent Effects

  • Trifluoromethyl Group : The target’s CF₃ group at position 6 parallels the trifluoromethylpyridine derivative in (C15H12ClF3N6O), which exhibits enhanced bioavailability due to CF₃’s electronegativity and steric effects .
  • Amine Substituents : The tetrahydroquinazolin-4-amine group differs from phenethyl or pyridyl-ethyl amines in triazolo-pyridazines (e.g., 9 , 23 ), which may reduce conformational flexibility .

Physicochemical Properties

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Yield (%)
Target Compound Triazolo[4,3-a]pyridine CF₃, tetrahydroquinazolin-amine ~400 (estimated) N/A
Triazolo[4,3-b]pyridazines Triazolo-pyridazine 4-Methoxyphenethyl, CH₃ ~300–350 65–72
Imidazo-pyridine-quinazolines Imidazo-pyridine + quinazoline Methyl, ethyl amines ~342 75–80
Tetrazoloquinazolinones Tetrazole + quinazoline Chloroacetamides ~300–400 Moderate

Key Research Findings

  • Trifluoromethyl Positioning : The CF₃ group in the target compound’s triazolo-pyridine core may improve metabolic stability compared to CF₃-substituted pyridines (e.g., ) due to reduced steric hindrance .
  • Synthetic Challenges : While triazolo-pyridazines require high-temperature reactions (105°C, 16 hours), quinazoline derivatives achieve higher yields under milder conditions, suggesting optimization opportunities for the target compound .

Preparation Methods

Modifications for Methylene Group Introduction

To introduce the methylene (-CH₂-) linker at position 3, post-cyclization functionalization is required. One approach involves:

  • Hydroxymethylation : Treating the triazolopyridine with formaldehyde under Mannich reaction conditions to introduce a hydroxymethyl group.
  • Chlorination : Converting the hydroxymethyl group to chloromethyl using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
  • Purification : Recrystallization from ethanol or chromatography yields 3-(chloromethyl)-6-(trifluoromethyl)-5H,6H,7H,8H-triazolo[4,3-a]pyridine.

Synthesis of 5,6,7,8-Tetrahydroquinazolin-4-Amine

Cyclization of Diamines

Tetrahydroquinazolin-4-amine is synthesized via cyclocondensation of 1,2,3,4-tetrahydroquinoline-2,3-diamine with cyanogen bromide (CNBr) in ethanol. The reaction proceeds at 60°C for 6 hours, yielding the tetrahydroquinazoline ring with an exocyclic amine.

Reaction Scheme :
$$
\text{1,2,3,4-Tetrahydroquinoline-2,3-diamine} + \text{CNBr} \rightarrow \text{5,6,7,8-Tetrahydroquinazolin-4-amine} + \text{NH}_3
$$

Optimization :

  • Solvent : Ethanol balances reactivity and solubility.
  • Temperature : Higher temperatures (>80°C) lead to side products like imidazoles.

Coupling of Triazolopyridine and Tetrahydroquinazoline

Nucleophilic Substitution

The chloromethyl-triazolopyridine reacts with tetrahydroquinazolin-4-amine in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (K₂CO₃) as a base. The methylene bridge forms via nucleophilic displacement of chloride by the amine.

Reaction Conditions :

  • Molar Ratio : A 1:2 ratio of chloromethyl-triazolopyridine to tetrahydroquinazolin-4-amine ensures complete conversion.
  • Workup : The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to remove unreacted amine.

Yield and Characterization :

  • Yield : 45–60% (depending on substituents).
  • ¹H NMR : Key peaks include δ 3.91 (s, CH₃O), 7.47 (s, Py-H), and 8.84 (s, Py-H).

Alternative Synthetic Routes

Direct Cyclization with Aminomethyl Precursors

An alternative one-pot method involves reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with glyoxylic acid (to introduce a hydroxymethyl group) followed by in situ chlorination and coupling with tetrahydroquinazolin-4-amine. This reduces purification steps but requires stringent temperature control.

Trifluoromethyl Group Introduction via Halogen Exchange

The trifluoromethyl group can be introduced earlier via chlorine/fluorine exchange on trichloromethylpyridine precursors. This method, while cost-effective, demands anhydrous conditions and specialized catalysts (e.g., SbF₃).

Data Tables

Table 1: Yields and Reaction Conditions for Triazolopyridine Synthesis

Acid Used Temperature (°C) Time (h) Yield (%) Melting Point (°C)
4-Methoxybenzoic acid 105 3 70 123–127
3-Nitrobenzoic acid 105 3 40 148–151
2-Methoxybenzoic acid 105 3 44 129–132

Table 2: Coupling Reaction Optimization

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 12 58
Et₃N THF 60 24 42
NaOH Ethanol 70 18 35

Challenges and Mitigation Strategies

  • Regioselectivity : Ultrasonic irradiation improves cyclization regioselectivity by minimizing side reactions.
  • Trifluoromethyl Stability : POCl₃ avoids hydrolysis of the trifluoromethyl group during cyclization.
  • Amine Sensitivity : Tetrahydroquinazolin-4-amine is hygroscopic; reactions require anhydrous conditions and inert atmospheres.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

Q. Which spectroscopic and chromatographic methods are used for structural confirmation?

Structural validation relies on:

  • 1H/13C NMR : Assigns proton environments (e.g., trifluoromethyl signals at δ 110–120 ppm in 13C NMR) .
  • IR spectroscopy : Confirms NH/amine stretches (3300–3500 cm⁻¹) and CF3 groups (1100–1200 cm⁻¹) .
  • HPLC-MS : Determines molecular weight and purity (>95% required for biological assays) .

Q. What preliminary biological screening assays are recommended?

Initial activity assessments include:

  • Enzyme inhibition : Kinase or protease assays (IC50 determination via fluorescence polarization) .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative strains (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

Q. How to resolve contradictions in biological activity data across studies?

Q. Recommended protocols for scaling up synthesis?

  • Flow chemistry : Continuous reactors for triazole formation (residence time: 30 min, 80°C) .
  • Quality control : In-line HPLC monitoring to ensure batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.